molecular formula C13H20N2OS2 B12900156 5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 91904-71-1

5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No.: B12900156
CAS No.: 91904-71-1
M. Wt: 284.4 g/mol
InChI Key: BJMYCYFLFIEAFO-ZHACJKMWSA-N
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Description

5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a butylpyrrolidine moiety. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one: is similar to other thiazolidinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its oxo and imino counterparts.

Properties

CAS No.

91904-71-1

Molecular Formula

C13H20N2OS2

Molecular Weight

284.4 g/mol

IUPAC Name

(5E)-5-(1-butylpyrrolidin-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H20N2OS2/c1-3-5-8-14-9-6-7-10(14)11-12(16)15(4-2)13(17)18-11/h3-9H2,1-2H3/b11-10+

InChI Key

BJMYCYFLFIEAFO-ZHACJKMWSA-N

Isomeric SMILES

CCCCN\1CCC/C1=C\2/C(=O)N(C(=S)S2)CC

Canonical SMILES

CCCCN1CCCC1=C2C(=O)N(C(=S)S2)CC

Origin of Product

United States

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